N-(3-fluorobenzyl)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide N-(3-fluorobenzyl)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9677690
InChI: InChI=1S/C23H24FN5O2/c24-19-6-4-5-18(15-19)16-25-22(30)17-29-23(31)10-9-21(26-29)28-13-11-27(12-14-28)20-7-2-1-3-8-20/h1-10,15H,11-14,16-17H2,(H,25,30)
SMILES: C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC(=CC=C4)F
Molecular Formula: C23H24FN5O2
Molecular Weight: 421.5 g/mol

N-(3-fluorobenzyl)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide

CAS No.:

Cat. No.: VC9677690

Molecular Formula: C23H24FN5O2

Molecular Weight: 421.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluorobenzyl)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide -

Specification

Molecular Formula C23H24FN5O2
Molecular Weight 421.5 g/mol
IUPAC Name N-[(3-fluorophenyl)methyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide
Standard InChI InChI=1S/C23H24FN5O2/c24-19-6-4-5-18(15-19)16-25-22(30)17-29-23(31)10-9-21(26-29)28-13-11-27(12-14-28)20-7-2-1-3-8-20/h1-10,15H,11-14,16-17H2,(H,25,30)
Standard InChI Key GCSPZIZNHYQPSK-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC(=CC=C4)F
Canonical SMILES C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC(=CC=C4)F

Introduction

Structural Features and Molecular Design

Fluorobenzyl Moiety

The 3-fluorobenzyl group is a critical structural component, contributing to the compound’s lipophilicity and membrane permeability. The fluorine atom at the meta position enhances metabolic stability by resisting oxidative degradation, a feature commonly exploited in CNS-targeting drugs . This moiety’s electronic effects also influence receptor binding affinity, particularly in interactions with aromatic residues in enzyme active sites .

Phenylpiperazine Fragment

The 4-phenylpiperazine subunit is a pharmacophoric element prevalent in neuromodulatory agents. Its presence suggests potential affinity for serotonin (5-HT) and dopamine receptors, which are implicated in neurological and psychiatric disorders . The piperazine ring’s conformational flexibility allows for adaptive binding to diverse receptor subtypes, a property leveraged in antipsychotics and antidepressants .

Pyridazinone Core

The pyridazinone ring system (1,2-diazin-6-one) provides a planar, electron-deficient aromatic system that facilitates π-π stacking interactions with biological targets. The keto group at position 6 enhances hydrogen-bonding capacity, which is critical for inhibiting enzymes like phosphodiesterases (PDEs) or cyclooxygenases (COXs) . Structural analogs of pyridazinone have demonstrated anticonvulsant and anti-inflammatory activities, underscoring the core’s therapeutic versatility .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaMolecular WeightKey Pharmacological Activity
N-(3-Fluorobenzyl)-2-(6-oxo-...)C23H24FN5O2\text{C}_{23}\text{H}_{24}\text{FN}_5\text{O}_2421.5Anticonvulsant, anti-inflammatory
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamideC18H21N3O\text{C}_{18}\text{H}_{21}\text{N}_3\text{O}295.4MES seizure inhibition (ED50_{50} = 32 mg/kg)
THZD3C19H15ClN2O3S\text{C}_{19}\text{H}_{15}\text{ClN}_2\text{O}_3\text{S}386.8COX-II inhibition (IC50_{50} = 4.16 μM)

Research Findings and Mechanistic Insights

Sodium Channel Modulation

Derivative 20 of the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide series exhibited moderate binding to VGSC site 2 (Ki_i = 18 μM), stabilizing the inactivated state to reduce neuronal hyperexcitability . This mechanism parallels phenytoin and carbamazepine, first-line antiepileptics .

Dopaminergic Interactions

Molecular docking studies suggest the phenylpiperazine group forms hydrogen bonds with Asp3.32^{3.32} of the D2_2 receptor, a critical residue in antipsychotic binding. Fluorine’s electronegativity may enhance this interaction, improving receptor subtype selectivity .

Metabolic Stability

The fluorobenzyl group reduces cytochrome P450-mediated oxidation, as evidenced by the prolonged half-life (t1/2_{1/2} >6 h) of fluorinated analogs in hepatic microsomal assays . This property is advantageous for once-daily dosing regimens.

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